molecular formula C23H31NO4 B6130397 3-[(ADAMANTAN-1-YL)FORMAMIDO]-3-(4-PROPOXYPHENYL)PROPANOIC ACID

3-[(ADAMANTAN-1-YL)FORMAMIDO]-3-(4-PROPOXYPHENYL)PROPANOIC ACID

Cat. No.: B6130397
M. Wt: 385.5 g/mol
InChI Key: QRHAHDRSXMWKPA-UHFFFAOYSA-N
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Description

3-[(ADAMANTAN-1-YL)FORMAMIDO]-3-(4-PROPOXYPHENYL)PROPANOIC ACID is a complex organic compound characterized by the presence of an adamantane moiety, a formamido group, and a propoxyphenyl group

Properties

IUPAC Name

3-(adamantane-1-carbonylamino)-3-(4-propoxyphenyl)propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H31NO4/c1-2-7-28-19-5-3-18(4-6-19)20(11-21(25)26)24-22(27)23-12-15-8-16(13-23)10-17(9-15)14-23/h3-6,15-17,20H,2,7-14H2,1H3,(H,24,27)(H,25,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRHAHDRSXMWKPA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=CC=C(C=C1)C(CC(=O)O)NC(=O)C23CC4CC(C2)CC(C4)C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H31NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(ADAMANTAN-1-YL)FORMAMIDO]-3-(4-PROPOXYPHENYL)PROPANOIC ACID typically involves multiple steps. One common method includes the reaction of adamantane derivatives with formamido compounds under controlled conditions to form the intermediate product. This intermediate is then reacted with 4-propoxyphenyl derivatives to yield the final compound. The reaction conditions often involve the use of solvents such as dichloromethane or tetrahydrofuran, and catalysts like palladium on carbon or platinum oxide to facilitate the reactions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. Techniques such as continuous flow reactors and automated synthesis systems can be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

3-[(ADAMANTAN-1-YL)FORMAMIDO]-3-(4-PROPOXYPHENYL)PROPANOIC ACID undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines). Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to ensure high selectivity and yield .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can result in various substituted derivatives of the original compound .

Scientific Research Applications

3-[(ADAMANTAN-1-YL)FORMAMIDO]-3-(4-PROPOXYPHENYL)PROPANOIC ACID has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 3-[(ADAMANTAN-1-YL)FORMAMIDO]-3-(4-PROPOXYPHENYL)PROPANOIC ACID involves its interaction with specific molecular targets and pathways. The adamantane moiety is known for its ability to interact with hydrophobic pockets in proteins, potentially inhibiting or modulating their activity. The formamido and propoxyphenyl groups may contribute to the compound’s binding affinity and specificity, leading to its effects on cellular processes .

Comparison with Similar Compounds

Similar Compounds

  • 3-[(ADAMANTAN-2-YL)FORMAMIDO]-3-(4-PROPOXYPHENYL)PROPANOIC ACID
  • 3-[(ADAMANTAN-1-YL)FORMAMIDO]-3-(4-CHLOROPHENYL)PROPANOIC ACID

Uniqueness

3-[(ADAMANTAN-1-YL)FORMAMIDO]-3-(4-PROPOXYPHENYL)PROPANOIC ACID is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the adamantane moiety enhances its stability and hydrophobic interactions, while the formamido and propoxyphenyl groups provide additional sites for chemical modification and biological activity .

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